molecular formula C12H16S B048630 4-Cyclohexylthiophenol CAS No. 18325-50-3

4-Cyclohexylthiophenol

Cat. No.: B048630
CAS No.: 18325-50-3
M. Wt: 192.32 g/mol
InChI Key: JZDKCKQNXZYFAZ-UHFFFAOYSA-N
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Description

4-Cyclohexylthiophenol, also known as 4-Cyclohexylbenzenethiol, is an organic compound with the molecular formula C12H16S. It is characterized by a cyclohexyl group attached to a thiophenol moiety. This compound is notable for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

4-Cyclohexylthiophenol has a wide range of applications in scientific research:

Safety and Hazards

4-Cyclohexylthiophenol is classified as a Category 4 flammable liquid (H227) and can cause acute toxicity through oral ingestion (H302), inhalation (H332), and dermal contact (H312) . It can also cause skin irritation (H315) and eye irritation (H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylthiophenol can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cyclohexylthiophenol involves its interaction with various molecular targets. The thiophenol moiety can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a thiophenol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-cyclohexylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDKCKQNXZYFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylthiophenol
Reactant of Route 2
4-Cyclohexylthiophenol
Reactant of Route 3
4-Cyclohexylthiophenol
Reactant of Route 4
4-Cyclohexylthiophenol
Reactant of Route 5
4-Cyclohexylthiophenol
Reactant of Route 6
4-Cyclohexylthiophenol

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